molecular formula C21H26ClN5 B3411124 5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902311-79-9

5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3411124
CAS No.: 902311-79-9
M. Wt: 383.9 g/mol
InChI Key: GUMIVGCBQATHEQ-UHFFFAOYSA-N
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Description

Structure and Synthesis
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a 2-chlorophenyl substituent at position 3, and a 4-methylpiperazinyl group at position 7. The synthesis of such derivatives often employs palladium-catalyzed coupling reactions under microwave conditions. For example, describes a protocol using tris(dibenzylideneacetone)dipalladium, cesium carbonate, and microwave heating (150°C, 6 hours) to introduce amine substituents at position 7 of the pyrazolo[1,5-a]pyrimidine core . This method emphasizes efficiency and scalability, with yields optimized through flash chromatography.

Potential Applications Pyrazolo[1,5-a]pyrimidines are explored for diverse applications, including medicinal chemistry and imaging. highlights 18F-labeled analogs for positron emission tomography (PET) tumor imaging, where substituents like 4-methylpiperazinyl may enhance solubility and tumor targeting .

Properties

IUPAC Name

5-tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5/c1-21(2,3)18-13-19(26-11-9-25(4)10-12-26)27-20(24-18)16(14-23-27)15-7-5-6-8-17(15)22/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMIVGCBQATHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a CDK (cyclin-dependent kinase) inhibitor. This article presents a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. Its molecular formula is C21H26ClN5, with a molecular weight of 383.92 g/mol. The presence of various substituents, including tert-butyl and chlorophenyl groups, enhances its lipophilicity and biological activity.

Property Value
Molecular FormulaC21H26ClN5
Molecular Weight383.92 g/mol
CAS Number896065-50-2
Key Functional GroupsTert-butyl, Chlorophenyl, Piperazine

Research indicates that 5-tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits its biological activity primarily through the inhibition of CDKs. CDKs are essential for cell cycle regulation; thus, their inhibition can lead to disrupted cell proliferation, making this compound a candidate for cancer treatment.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 12.50 µM.
  • A549 (Lung Cancer) : It displayed potent growth inhibition with an IC50 value of 26 µM.

These findings suggest that the compound effectively inhibits cancer cell growth by targeting critical pathways involved in cell division.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects. Related derivatives have been reported to possess activity against various pathogens, indicating that modifications in the structure can lead to enhanced antimicrobial properties.

Case Studies and Research Findings

Several research studies have contributed to understanding the biological activity of this compound:

  • Study on CDK Inhibition :
    • A study reported that derivatives similar to this compound effectively inhibited CDK2 with an IC50 value as low as 25 nM, suggesting strong potential for therapeutic applications in oncology .
  • Cytotoxicity Assessment :
    • In vitro tests on human embryonic kidney (HEK-293) cells indicated that the compound exhibited low toxicity, making it a safer candidate for further development .
  • Structure-Activity Relationship (SAR) :
    • The unique combination of substituents in this compound was shown to enhance both solubility and biological activity compared to other derivatives within the same chemical class .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents (Positions 3, 5, 7) Synthesis Method Key Findings Reference
Target Compound 3-(2-Cl-Ph), 5-t-Bu, 7-(4-Me-piperazinyl) Microwave-assisted Pd coupling High synthetic efficiency; potential for tumor imaging/therapeutics
5-tert-Butyl-3-(4-Cl-Ph)-N-isopropyl... 3-(4-Cl-Ph), 5-t-Bu, 7-N-isopropyl Unspecified 4-Cl-Ph may reduce steric hindrance vs. 2-Cl-Ph, altering binding affinity
Compound 38 () 5-(Indol-4-yl), 7-Morpholinyl, 2-(Cyclopropanyl) Reductive amination Morpholinyl enhances polarity; indole may improve DNA intercalation
Re(I) Complex L4 () 3-(2-Cl-Ph), 5-Pyridinyl, 7-(Pyridin-2-yl) Coordination chemistry Antimicrobial activity; Re(I) core enables fluorescence imaging
5c () 3-CN, 7-(5-Me-Ph-pyrazol-4-yl) Condensation reaction Nitrile group increases electrophilicity; high yield (92%)

Key Observations

Substituent Position and Bioactivity The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) introduces steric and electronic differences. 4-Methylpiperazinyl at position 7 (target compound) offers moderate polarity compared to morpholinyl (), balancing solubility and membrane permeability for CNS or tumor targeting .

Synthetic Efficiency

  • Microwave-assisted methods () achieve higher yields (>75%) and shorter reaction times (6 hours) compared to traditional reductive amination (, –86% yields) .

Biological Activity

  • Re(I) complexes () demonstrate that metal coordination amplifies antimicrobial effects, with L4 (2-Cl-Ph analog) showing superior activity over para-substituted derivatives .
  • 18F-labeled derivatives () modified with polar groups (e.g., carboxyl in [18F]5) exhibit reduced tumor uptake, suggesting the 4-methylpiperazinyl group in the target compound may offer optimal pharmacokinetics .

Contradictions and Limitations

  • reports antifungal activity for pyrazole-quinazoline hybrids, but direct data for pyrazolo[1,5-a]pyrimidines is lacking, limiting extrapolation .

Q & A

Q. How can metabolite identification studies inform the design of more stable analogs?

  • Methodological Answer :
  • Metabolite Profiling : Incubate with human liver microsomes (HLMs) and identify oxidative metabolites (e.g., N-demethylation of piperazinyl group) via UPLC-QTOF .
  • Analog Design : Introduce deuterium at labile methyl groups (e.g., CD₃ in piperazine) to block metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-3-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

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